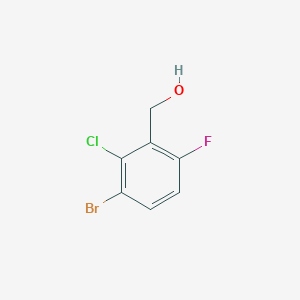

3-Bromo-2-chloro-6-fluorobenzyl alcohol

Description

Significance of Polyhalogenated Aromatic Systems in Modern Chemical Research

Polyhalogenated aromatic systems are organic compounds that feature multiple halogen atoms attached to an aromatic ring. mdpi.com These structures are significant in modern chemical research due to their unique electronic properties and versatile reactivity. The presence of various halogens (e.g., fluorine, chlorine, bromine) on a single aromatic core allows for selective chemical transformations. For instance, in palladium-catalyzed coupling reactions, the difference in reactivity between a carbon-bromine bond and a carbon-chlorine bond can be exploited to functionalize a molecule in a stepwise and controlled manner. acs.orgacs.org This chemo-selectivity makes polyhalogenated arenes valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. acs.org Their persistence in the environment also makes them subjects of study in environmental and toxicological research. mdpi.com

Strategic Importance of Benzyl (B1604629) Alcohol Moieties as Versatile Synthetic Hubs

The benzyl alcohol moiety, which consists of a benzyl group (a benzene (B151609) ring attached to a CH2 group) bonded to a hydroxyl group, is a cornerstone of organic synthesis. wikipedia.org Benzyl alcohols are naturally produced by many plants and are found in fruits, teas, and essential oils like jasmine and ylang-ylang. wikipedia.org

In synthetic chemistry, the hydroxyl group of benzyl alcohol can be easily converted into a wide range of other functional groups. It reacts with carboxylic acids to form esters, which are important in the fragrance and flavor industries. wikipedia.orgmdpi.com The benzyl group itself is often used as a protecting group for alcohols and carboxylic acids because it can be readily removed under mild conditions through hydrogenolysis. wikipedia.org Furthermore, benzyl alcohols serve as precursors for the synthesis of various compounds, including solvents, and are used in the manufacture of soaps, lotions, and other household products. wikipedia.org This wide array of possible transformations makes the benzyl alcohol structure a versatile synthetic hub for building more complex molecular architectures. acs.org

Overview of 3-Bromo-2-chloro-6-fluorobenzyl Alcohol as a Key Research Target

This compound is a specific example of a polyhalogenated benzyl alcohol that serves as a specialized building block for organic synthesis. Its structure combines the versatile reactivity of the benzyl alcohol hub with the unique properties conferred by its three different halogen substituents. The distinct reactivity of the bromine, chlorine, and fluorine atoms allows for potential sequential and site-selective reactions, making it a valuable tool for chemists constructing complex, highly substituted aromatic compounds. bldpharm.com

This compound is primarily available as a research chemical, used by scientists in early discovery to build novel molecules. sigmaaldrich.com The specific arrangement of its functional groups—the hydroxyl group for further derivatization and the three distinct halogens for cross-coupling reactions—positions it as a key intermediate for creating diverse chemical libraries.

Below are the key chemical properties of this compound.

| Property | Data |

| CAS Number | 1784628-56-3 |

| Molecular Formula | C7H5BrClFO |

| MDL Number | MFCD20923583 |

| Synonym | (3-bromo-2-chloro-6-fluorophenyl)methanol |

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2-chloro-6-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKSLPNFKYEKDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CO)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2 Chloro 6 Fluorobenzyl Alcohol

Strategic Approaches to Halogenated Benzyl (B1604629) Alcohol Synthesis

The construction of complex halogenated aromatic molecules often necessitates strategic, multi-step approaches to ensure correct regiochemistry of the substituents.

Multi-Step Functionalization Strategies from Precursor Molecules

The synthesis of 3-Bromo-2-chloro-6-fluorobenzyl alcohol can be envisioned through the functionalization of simpler, commercially available precursors. A common strategy involves the introduction of the desired substituents in a stepwise manner, taking into account the directing effects of the groups already present on the aromatic ring. For instance, a plausible synthetic route could commence with a fluorinated toluene (B28343) derivative, followed by sequential halogenation and oxidation/reduction steps. The order of these reactions is crucial to achieve the desired 3-bromo-2-chloro-6-fluoro substitution pattern.

A logical precursor for the synthesis of this compound is 3-Bromo-2-chloro-6-fluorobenzoic acid. The synthesis of this benzoic acid derivative typically involves the halogenation of a suitable benzoic acid precursor. Once the polysubstituted benzoic acid is obtained, it can be reduced to the corresponding benzyl alcohol.

Precursor-Based Synthetic Routes Employing Halogenated Aromatic Scaffolds

An alternative approach involves starting with a pre-halogenated aromatic scaffold and introducing the remaining functional groups. For example, a synthetic pathway could begin with a di-halogenated benzene (B151609) derivative. Subsequent functionalization, such as formylation or carboxylation, followed by the introduction of the final halogen and reduction of the carbonyl group, can lead to the target molecule. The choice of the initial halogenated scaffold is critical and is often dictated by the directing effects of the halogens in electrophilic aromatic substitution reactions.

Reduction-Mediated Synthesis of this compound

A key step in the synthesis of this compound is the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid.

Chemoselective Reduction of Aromatic Aldehydes and Carboxylic Acids

The chemoselective reduction of the aldehyde or carboxylic acid functionality in the presence of halogen substituents is a widely used method for the preparation of benzyl alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of carboxylic acids to alcohols. For the reduction of aldehydes, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically employed to avoid potential side reactions involving the halogen substituents.

The synthesis of this compound can be achieved by the reduction of 3-Bromo-2-chloro-6-fluorobenzaldehyde (B1372945). This reduction is a standard transformation in organic synthesis and can be accomplished with high efficiency using common reducing agents.

| Precursor | Reducing Agent | Solvent | Typical Conditions | Product |

| 3-Bromo-2-chloro-6-fluorobenzoic acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | 0 °C to room temperature | This compound |

| 3-Bromo-2-chloro-6-fluorobenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to room temperature | This compound |

Electrochemical Reduction Techniques for Halogenated Aromatic Aldehydes

Electrochemical methods offer a green and efficient alternative to traditional chemical reducing agents for the conversion of aromatic aldehydes to alcohols. organic-chemistry.org This technique involves the direct transfer of electrons to the aldehyde at a cathode surface, followed by protonation to yield the alcohol. organic-chemistry.org The electrochemical reduction of halogenated aromatic compounds has been studied, and it has been shown that under controlled potential, the aldehyde group can be selectively reduced without cleaving the carbon-halogen bonds. electrochem.orgnih.gov The efficiency of this process can be influenced by factors such as the cathode material, solvent, and supporting electrolyte. While specific studies on the electrochemical reduction of 3-bromo-2-chloro-6-fluorobenzaldehyde are not widely reported, the general principles are applicable.

| Parameter | Description |

| Cathode Material | Glassy carbon, platinum, or other materials with high hydrogen overpotential are often used to favor the reduction of the organic substrate over hydrogen evolution. |

| Solvent/Electrolyte | Aprotic solvents like dimethylformamide (DMF) with a supporting electrolyte such as tetra-n-butylammonium perchlorate (B79767) are common. |

| Potential Control | The applied potential is carefully controlled to selectively reduce the aldehyde functionality. |

| Mediators | In some cases, electron transfer mediators like naphthalene (B1677914) can be used to facilitate the reduction process. electrochem.orgnih.gov |

Biocatalytic Approaches via Whole-Cell Biotransformation (e.g., Baker's Yeast)

Biocatalysis, utilizing whole microorganisms or isolated enzymes, presents an environmentally benign and often highly selective method for chemical transformations. Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst that has been widely used for the asymmetric reduction of carbonyl compounds. researchgate.netacgpubs.org The reduction of benzaldehyde (B42025) and its derivatives to the corresponding benzyl alcohols by baker's yeast has been well-documented. researchgate.netnih.gov This biotransformation is carried out by oxidoreductase enzymes within the yeast cells.

The application of baker's yeast for the reduction of a polysubstituted halogenated benzaldehyde like 3-bromo-2-chloro-6-fluorobenzaldehyde is a promising green synthetic route. The reaction is typically performed in an aqueous medium, often with a co-substrate like glucose to provide the necessary reducing equivalents (NAD(P)H). The yield and enantioselectivity of the reaction can be influenced by factors such as substrate concentration, yeast strain, and reaction conditions. acgpubs.orgnih.gov

| Factor | Influence on Biotransformation |

| Substrate Concentration | High concentrations of benzaldehydes can be toxic to yeast cells, potentially reducing viability and reaction rates. nih.gov |

| Co-solvent | The use of organic co-solvents can improve the solubility of hydrophobic substrates but may also affect enzyme activity. |

| Immobilization | Immobilization of yeast cells can enhance stability and facilitate catalyst reuse. |

| Reaction Medium | The pH and composition of the reaction medium can significantly impact enzyme performance. |

Halogenation and Functional Group Interconversion in Aromatic Systems

The synthesis of polysubstituted aromatic compounds such as this compound requires a strategic, multi-step approach. The precise arrangement of three different halogen atoms and a functionalized alkyl chain on the benzene ring necessitates careful consideration of directing effects, reagent choice, and the sequential application of functional group interconversions. Advanced methodologies, including regioselective halogenation, nucleophilic aromatic substitution, and transformations involving diazonium salt intermediates, are essential tools for constructing such complex molecular architectures.

Electrophilic Aromatic Halogenation Strategies for Bromination and Chlorination

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing halogen atoms onto an aromatic ring. However, the synthesis of a molecule with the specific 2,3,6-trihalogenated pattern of this compound via direct sequential halogenation of a simple precursor is synthetically challenging. The outcome of electrophilic bromination and chlorination is dictated by the electronic properties and positions of the substituents already present on the ring.

Halogens (F, Cl, Br) are deactivating yet ortho-, para-directing substituents. This means they slow down the rate of electrophilic substitution compared to benzene but direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. Planning a synthesis requires navigating the cumulative directing effects of all substituents. For instance, attempting a direct bromination on a precursor like 2-chloro-6-fluorotoluene (B1346809) would likely lead to substitution at the 4-position, which is para to both the chlorine and fluorine atoms, rather than the desired 3-position.

Achieving a specific substitution pattern that is not favored by the inherent directing effects of the substituents often requires more sophisticated, multi-step strategies. This can involve the use of blocking groups or initiating the synthesis from a precursor where the directing effects align to produce the desired isomer. The choice of halogenating agent and catalyst also plays a crucial role in controlling the reaction's selectivity and reactivity. N-bromosuccinimide (NBS) is often used for mild brominations, while molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) is employed for less reactive substrates. nih.govresearchgate.net

| Substrate | Reagent/Catalyst | Conditions | Major Product(s) | Reference |

| Anisole | NBS | MeCN, 0 °C, 0.5 h | p-Bromoanisole (96%) | researchgate.net |

| 2-Fluorotoluene | Br₂ / FeBr₃ | Dichloromethane, 0 °C | 4-Bromo-2-fluorotoluene | N/A |

| m-Nitrophenol | Cl₂ / Lewis Acid | Dichloromethane, RT | 4-Chloro-3-nitrophenol, 2-Chloro-5-nitrophenol | vaia.com |

| 2,4-Dichloro-3-fluoroaniline | Br₂ | Acetic Acid | 6-Bromo-2,4-dichloro-3-fluoroaniline | google.com |

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Incorporation

While electrophilic substitution is common for introducing chlorine and bromine, fluorine is often incorporated using nucleophilic aromatic substitution (SNAr). This reaction pathway is fundamentally different from EAS and is particularly effective for introducing nucleophiles onto electron-deficient aromatic rings. masterorganicchemistry.com

The SNAr mechanism involves two key steps: the addition of a nucleophile (such as a fluoride (B91410) ion) to the aromatic ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org For this reaction to proceed efficiently, two main conditions must be met:

The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. This is necessary to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org

A good leaving group (typically a halogen, such as Cl or Br, or a nitro group) must be present at the site of substitution.

In the context of synthesizing this compound, one could hypothetically devise a route where the fluorine atom is introduced via an SNAr reaction. For instance, a precursor such as 1-bromo-2,6-dichloro-3-nitrobenzene could potentially react with a fluoride source (e.g., KF). The chlorine atom at the 6-position is ortho to the activating nitro group, making it susceptible to nucleophilic attack and replacement by fluoride. Such a strategy allows for the regioselective placement of a fluorine atom, which can be difficult to achieve through electrophilic fluorination methods.

| Substrate | Nucleophile | Leaving Group | Conditions | Product | Reference |

| 2,4-Dinitrochlorobenzene | CH₃O⁻ | Cl⁻ | Methanol, RT | 2,4-Dinitroanisole | nih.gov |

| p-Nitrofluorobenzene | Morpholine | F⁻ | DMSO, RT | N-(4-nitrophenyl)morpholine | rsc.org |

| 2,4,6-Trinitrochlorobenzene | OH⁻ | Cl⁻ | Aqueous NaOH, RT | 2,4,6-Trinitrophenol | libretexts.org |

| 1-Chloro-2,4-dinitrobenzene | NH₃ | Cl⁻ | Ethanol, Heat | 2,4-Dinitroaniline | masterorganicchemistry.com |

Conversion of Aromatic Amines to Benzyl Alcohols via Diazotization and Hydroxylation

Aromatic amines are exceptionally versatile synthetic intermediates, primarily due to their ability to be converted into diazonium salts. The process of diazotization, which involves treating a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C), transforms the amino group (-NH₂) into a highly reactive diazonium group (-N₂⁺). lkouniv.ac.inlumenlearning.com This group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of substituents.

The key steps in this transformation are:

Diazotization : The aniline (B41778) is converted to 3-bromo-2-chloro-6-fluorobenzenediazonium chloride.

Sandmeyer Reaction : The diazonium salt is then treated with copper(I) cyanide (CuCN) to replace the -N₂⁺ group with a cyano group (-CN), yielding 3-bromo-2-chloro-6-fluorobenzonitrile. lkouniv.ac.in

Hydrolysis : The nitrile is subsequently hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 3-bromo-2-chloro-6-fluorobenzoic acid.

Reduction : Finally, the carboxylic acid is reduced to the target benzyl alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).

This sequence highlights the synthetic power of diazotization. Although the section heading mentions "hydroxylation," which typically refers to the warming of a diazonium salt solution to produce a phenol, this broader interpretation encompasses the necessary hydrolysis and reduction steps to achieve the final benzyl alcohol product from the amine precursor. researchgate.netlibretexts.orgchemguide.co.uk

| Aromatic Amine Precursor | Reagent Sequence | Intermediate(s) | Final Product | Reference |

| Aniline | 1. NaNO₂, HCl (0-5°C) 2. H₂O, warm | Benzenediazonium chloride | Phenol | libretexts.orgchemguide.co.uk |

| 3,5-Dichloro-4-fluoroaniline | 1. NaNO₂, H₂SO₄ 2. CuBr, HBr | Diazonium salt | 5-Bromo-1,3-dichloro-2-fluorobenzene | google.com |

| p-Toluidine | 1. NaNO₂, HCl (0-5°C) 2. CuCN | p-Tolyl diazonium chloride | p-Tolunitrile | lkouniv.ac.in |

| m-Nitroaniline | 1. NaNO₂, H₂SO₄ 2. H₂O, warm | Diazonium salt | m-Nitrophenol | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Chloro 6 Fluorobenzyl Alcohol

Oxidation and Reduction Pathways of the Benzyl (B1604629) Alcohol Moiety

The benzyl alcohol functional group is readily susceptible to both oxidation and reduction, offering pathways to a range of important synthetic intermediates.

The oxidation of benzyl alcohols is a fundamental transformation in organic synthesis. The selective oxidation of 3-Bromo-2-chloro-6-fluorobenzyl alcohol would be expected to yield 3-bromo-2-chloro-6-fluorobenzaldehyde (B1372945) or 3-bromo-2-chloro-6-fluorobenzoic acid, depending on the reaction conditions and the oxidizing agent employed.

Mild oxidizing agents are typically used for the selective conversion of benzyl alcohols to aldehydes. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane. These reagents are known to minimize over-oxidation to the carboxylic acid. For instance, the oxidation of a similar substrate, 2-bromo-6-fluorobenzyl bromide (formed in situ from the corresponding alcohol), to 2-bromo-6-fluorobenzaldehyde (B104081) has been achieved using dimethyl sulfoxide (B87167) (DMSO) in the presence of an inorganic compound, with the reaction temperature controlled at 95°C. This suggests that a similar approach could be effective for the target molecule.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or ruthenium tetroxide (RuO4), would be expected to oxidize the benzyl alcohol group directly to the carboxylic acid. The choice of solvent and reaction temperature would be critical in controlling the selectivity and yield of these reactions.

Table 1: Expected Products from the Oxidation of this compound

| Oxidizing Agent | Expected Product | Product Type |

| Pyridinium chlorochromate (PCC) | 3-Bromo-2-chloro-6-fluorobenzaldehyde | Aromatic Aldehyde |

| Dess-Martin periodinane | 3-Bromo-2-chloro-6-fluorobenzaldehyde | Aromatic Aldehyde |

| Potassium permanganate (KMnO4) | 3-Bromo-2-chloro-6-fluorobenzoic acid | Carboxylic Acid |

The reduction of benzyl alcohols can lead to the corresponding deoxygenated product, in this case, 1-bromo-2-chloro-3-fluoro-6-methylbenzene. This transformation, which involves the cleavage of a carbon-oxygen bond, is typically more challenging than the reduction of a carbonyl group and often requires specific reagents.

One common method for the deoxygenation of benzyl alcohols is through a two-step process involving the conversion of the alcohol to a more reactive intermediate, such as a tosylate or a halide, followed by reduction. For example, treatment of this compound with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would yield the corresponding benzyl chloride or bromide. Subsequent reduction of this intermediate with a reducing agent like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation would afford the deoxygenated product.

Direct deoxygenation can sometimes be achieved using specific catalytic systems, such as those involving silanes in the presence of a strong Lewis acid or certain transition metal catalysts. The efficiency of such a reaction would depend on the specific catalyst and reaction conditions employed.

Nucleophilic Substitution Reactions of Halogen Atoms

The polyhalogenated benzene (B151609) ring of this compound presents multiple sites for nucleophilic aromatic substitution (SNAr). The feasibility and regioselectivity of these reactions are governed by the nature of the halogen, the strength of the nucleophile, and the electronic effects of the other ring substituents.

In general, for nucleophilic aromatic substitution reactions, the reactivity of halogens follows the order F > Cl > Br > I, which is the reverse of their order of acidity. This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic. However, the ease of C-X bond cleavage also plays a role.

Therefore, it is expected that the fluorine atom in this compound would be the most susceptible to displacement by strong nucleophiles such as alkoxides (e.g., sodium methoxide) or cyanides (e.g., sodium cyanide). The reaction would proceed through a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing effects of the other halogen atoms on the ring. The displacement of the chlorine or bromine atoms would likely require more forcing conditions.

Given the relative reactivity of the halogens, the primary substitution product would be the result of fluoride (B91410) displacement. For example, reaction with sodium methoxide (B1231860) would be expected to yield 3-bromo-2-chloro-6-methoxybenzyl alcohol.

Stereoselectivity is not a factor in these aromatic substitution reactions as the aromatic ring is planar and the substitution does not create a new stereocenter at the site of reaction.

Electrophilic Aromatic Substitution Reactions on the Polyhalogenated Ring

Electrophilic aromatic substitution (EAS) on the heavily substituted ring of this compound is expected to be significantly retarded. Halogens are deactivating groups towards EAS due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. The presence of three such deactivating groups on the ring makes it highly electron-deficient and therefore less susceptible to attack by electrophiles.

Furthermore, the hydroxymethyl group (-CH2OH) is a weak ortho-, para-director. However, the strong deactivating and directing effects of the halogens would dominate. The halogens themselves are ortho-, para-directors. Considering the positions of the existing substituents, the potential sites for electrophilic attack are sterically hindered.

Any attempt at electrophilic substitution, for example, nitration (with HNO3/H2SO4) or Friedel-Crafts acylation, would likely require very harsh reaction conditions and would probably result in low yields and a mixture of products, if any reaction occurs at all. The high degree of deactivation of the ring makes it a poor substrate for most standard electrophilic aromatic substitution reactions.

Reactivity Profile of the Electron-Deficient Aromatic System

The aromatic ring of this compound is classified as electron-deficient. This characteristic is a direct consequence of the cumulative inductive effect of the three halogen substituents: bromine, chlorine, and fluorine. As highly electronegative atoms, they strongly withdraw electron density from the benzene ring through the sigma (σ) bonds. This withdrawal of electron density deactivates the ring, making it significantly less nucleophilic than unsubstituted benzene. Consequently, the molecule is less reactive towards electrophilic aromatic substitution reactions. uci.edupharmdguru.com The activation energy for the formation of the intermediate carbocation (the arenium ion) is increased, which slows down the reaction rate. libretexts.org

Directing Effects of Halogen Substituents on Electrophilic Attack

Despite their deactivating nature due to the inductive effect, halogen substituents are ortho-, para-directors in electrophilic aromatic substitution. libretexts.orglibretexts.org This directing influence stems from the resonance effect, where lone pairs of electrons on the halogen atoms can be donated to the aromatic π-system. This donation of electron density stabilizes the carbocation intermediate when the electrophile attacks the ortho or para positions relative to the halogen. libretexts.org

In this compound, the regiochemical outcome of an electrophilic attack is complex due to the presence of multiple substituents:

Fluorine (at C-6): Directs to the ortho (C-5) and para (C-3) positions.

Chlorine (at C-2): Directs to the ortho (C-1, C-3) and para (C-5) positions.

Bromine (at C-3): Directs to the ortho (C-2, C-4) and para (C-6) positions.

Hydroxymethyl group (-CH₂OH at C-1): This is a weakly activating group and also directs to the ortho (C-2, C-6) and para (C-4) positions.

The ultimate position of substitution will depend on a consensus or competition between these directing effects. The positions C-4 and C-5 are the most likely sites for electrophilic attack, as they are activated by at least one halogen and not sterically hindered by the bulky hydroxymethyl group or adjacent halogens. The interplay between the inductive deactivation and resonance directionality is a key feature of the reactivity of halogenated aromatic compounds. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Chemistry

The presence of both bromine and chlorine atoms on the aromatic ring of this compound makes it an excellent substrate for selective transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) at Brominated Centers

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. A key principle governing these reactions is the relative reactivity of aryl halides, which generally follows the order: I > Br > OTf > Cl. wenxuecity.com This reactivity trend allows for the selective functionalization of the C-Br bond at the C-3 position of this compound, while leaving the more robust C-Cl bond at the C-2 position intact. researchgate.netacs.org This chemoselectivity is valuable for sequential coupling strategies.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. It is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. researchgate.netorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of complex olefinic structures.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgwikipedia.org It is a highly reliable method for the synthesis of aryl-substituted alkynes.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It has become a premier method for the synthesis of arylamines.

Below is a table summarizing typical conditions for these reactions on a generic aryl bromide, which are applicable to the selective coupling at the brominated center of the target molecule.

Mechanistic Aspects of Aryl Halide Activation in Cross-Coupling Processes

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle centered on a palladium(0) species. rsc.org The key step for aryl halide activation is oxidative addition.

Oxidative Addition: The catalytic cycle begins with the reaction of the active Pd(0) complex with the aryl halide (Ar-X). In this step, the palladium center inserts into the carbon-halogen bond, breaking it and forming two new bonds (Pd-Ar and Pd-X). This process oxidizes the palladium from the 0 to the +2 oxidation state. rsc.org The oxidative addition is typically the rate-determining step of the catalytic cycle. researchgate.net

Transmetalation (for Suzuki, Sonogashira, etc.) or Alkene Coordination/Insertion (for Heck): Following oxidative addition, the aryl palladium(II) complex reacts with the second coupling partner.

Reductive Elimination: The final step involves the formation of the new carbon-carbon or carbon-nitrogen bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The higher reactivity of aryl bromides compared to aryl chlorides is due to the difference in the C-X bond dissociation energies (C-Br is weaker than C-Cl). This results in a lower activation energy barrier for the oxidative addition of the C-Br bond to the Pd(0) center. researchgate.netacs.orgacs.org Computational studies suggest that the transition state for oxidative addition involves significant back-bonding from palladium's d-orbitals into the antibonding orbital of the C-X bond, which is more favorable for the more polarizable C-Br bond. acs.org Several mechanistic pathways for oxidative addition have been proposed, including a concerted three-centered mechanism and a more polar nucleophilic displacement-type mechanism, with the operative pathway depending on the specific substrate, ligand, and reaction conditions. researchgate.netacs.orgrsc.org

Dehydrative Coupling Reactions and Carbocation Chemistry

Friedel-Crafts Alkylation Using this compound as a Substrate

This compound can serve as an electrophile precursor in Friedel-Crafts alkylation reactions. nih.gov This type of reaction, which uses a benzyl alcohol instead of the traditional benzyl halide, is considered a greener chemical process as the only byproduct is water. nih.govorganic-chemistry.org

The mechanism proceeds through the formation of a benzylic carbocation intermediate. nih.govyoutube.com

Carbocation Formation: In the presence of a strong Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, Sc(OTf)₃), the hydroxyl group of the benzyl alcohol is protonated. researchgate.netresearchgate.net

Dehydration: The protonated hydroxyl group leaves as a molecule of water, a stable leaving group, generating a benzylic carbocation.

Electrophilic Attack: The resulting carbocation is a potent electrophile that is then attacked by an electron-rich aromatic ring (the nucleophile) to form a new carbon-carbon bond, yielding a diarylmethane product. organic-chemistry.orgwikipedia.org

The stability of the benzylic carbocation is crucial for the success of the reaction. For this compound, the strong electron-withdrawing inductive effects of the three halogen substituents would significantly destabilize the positive charge on the benzylic carbon. youtube.com This destabilization makes carbocation formation more difficult compared to unsubstituted or electron-rich benzyl alcohols. nih.gov Consequently, more forcing conditions, such as the use of strong acid catalysts or solvents like hexafluoroisopropanol (HFIP) that can stabilize cationic intermediates, may be required to facilitate the reaction. researchgate.netcas.cn

Table of Mentioned Compounds

Catalytic Activation of Benzylic Hydroxyl Groups for Carbocation Generation

The generation of a carbocation from this compound necessitates the activation of its benzylic hydroxyl group, which is inherently a poor leaving group (-OH). Catalytic activation is typically achieved under acidic conditions, where protonation of the hydroxyl group forms a better leaving group, water.

Table 1: Theoretical Catalysts for Carbocation Generation

| Catalyst Type | Example | Mechanistic Role |

| Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | Protonates the hydroxyl group, facilitating its departure as water to form the corresponding benzylic carbocation. |

| Lewis Acids | Boron Trifluoride (BF₃), Aluminum Chloride (AlCl₃) | Coordinates to the oxygen atom of the hydroxyl group, increasing its leaving group ability and promoting carbocation formation. |

The stability of the resulting 3-bromo-2-chloro-6-fluoro-benzyl carbocation is a critical factor in the feasibility of these reactions. The substitution pattern on the aromatic ring significantly influences this stability. The presence of three halogen substituents (bromo, chloro, and fluoro) exerts competing electronic effects. While halogens are inductively electron-withdrawing, which destabilizes a carbocation, they can also donate electron density through resonance (π-donation), which would be a stabilizing effect. However, for halogens, the inductive effect generally outweighs the resonance effect, suggesting that the 3-bromo-2-chloro-6-fluorobenzyl carbocation would be relatively destabilized compared to an unsubstituted benzyl carbocation.

Spectroscopic Characterization for Structural Elucidation of 3 Bromo 2 Chloro 6 Fluorobenzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the carbon and proton frameworks.

Proton NMR (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information about the number of different types of protons and their immediate electronic environment. In 3-Bromo-2-chloro-6-fluorobenzyl alcohol, the spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH) proton.

The aromatic region would typically display signals for the two remaining protons on the benzene (B151609) ring. Due to the unsymmetrical substitution pattern (Br, Cl, F, and CH₂OH groups), these protons are chemically non-equivalent and are expected to appear as doublets or multiplets. Their chemical shifts would be influenced by the combined electron-withdrawing and donating effects of the halogen and hydroxymethyl substituents.

The methylene protons of the -CH₂OH group are diastereotopic and would ideally appear as a doublet, coupled to the hydroxyl proton. The chemical shift for these benzylic protons is typically observed in the range of δ 4.5-5.0 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature. For generic benzyl (B1604629) alcohol, the methylene protons appear around δ 4.67 ppm. rsc.org

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | Multiplets |

| Benzylic CH₂ | 4.5 - 5.0 | Doublet |

This table presents expected values based on typical ranges for substituted benzyl alcohols.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl). The spectrum of this compound is expected to show seven distinct signals: six for the aromatic carbons and one for the benzylic carbon of the -CH₂OH group.

The chemical shifts of the aromatic carbons are significantly affected by the attached halogens. The carbon atoms bonded to bromine, chlorine, and fluorine will exhibit characteristic shifts. For instance, the carbon attached to the highly electronegative fluorine atom will be significantly deshielded. The benzylic carbon signal is typically found in the range of δ 60-65 ppm. For comparison, the benzylic carbon in unsubstituted benzyl alcohol appears at δ 65.17 ppm. rsc.org

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br | 110 - 125 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-F | 155 - 165 (with C-F coupling) |

| Aromatic C-H | 115 - 135 |

| Aromatic C-CH₂OH | 135 - 145 |

This table presents expected values based on typical ranges for halogenated aromatic compounds.

Heteronuclear NMR Techniques (e.g., ¹⁹F NMR) for Halogenated Systems

For fluorinated compounds, ¹⁹F NMR is a powerful tool. Since ¹⁹F has a nuclear spin of 1/2 and a high natural abundance, it provides sharp signals over a wide chemical shift range, making it highly sensitive to the local electronic environment. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The precise chemical shift of this fluorine signal provides valuable information about the electronic effects of the other substituents on the aromatic ring. For instance, the ¹⁹F chemical shift in 4-fluorobenzyl alcohol is well-documented and serves as a reference point. rsc.orgspectrabase.com

Two-Dimensional NMR Experiments for Connectivity and Proximity

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the proton and carbon signals.

COSY (¹H-¹H Correlation): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to confirm the connectivity between the aromatic protons.

HSQC (¹H-¹³C Correlation): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, helping to piece together the entire molecular structure and confirm the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

Sharp peaks around 2850-3000 cm⁻¹ corresponding to the C-H stretching of the methylene and aromatic groups.

A strong absorption band around 1000-1200 cm⁻¹ due to the C-O stretching of the primary alcohol.

Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-Br, C-Cl, and C-F stretching vibrations, as well as aromatic C=C bending vibrations.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic/Aliphatic C-H | C-H Stretch | 2850 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Primary Alcohol | C-O Stretch | 1000 - 1200 |

| Aryl-Fluoride | C-F Stretch | 1100 - 1400 |

| Aryl-Chloride | C-Cl Stretch | 600 - 800 |

This table provides typical ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural elucidation.

For this compound (C₇H₅BrClFO), the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks (M⁺, M+2⁺, M+4⁺). This isotopic pattern is a definitive indicator of the presence of one bromine and one chlorine atom in the molecule. docbrown.info

Common fragmentation pathways for benzyl alcohols include the loss of the hydroxyl group, water, or the entire hydroxymethyl group. The most stable fragment is often the benzylic cation or related aromatic structures.

Expected Key Fragments in the Mass Spectrum

| m/z Value | Possible Fragment Identity |

|---|---|

| 238/240/242 | [C₇H₅BrClFO]⁺ (Molecular Ion Cluster) |

| 207/209/211 | [C₇H₄BrClF]⁺ (Loss of H and OH, or H₂O) |

| 129/131 | [C₆H₃BrF]⁺ (Loss of CH₂OH and Cl) |

The m/z values are nominal and represent the major isotopic peaks in the fragment clusters.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the benzene ring.

The substitution pattern on the benzene ring, with the presence of bromo, chloro, and fluoro groups, as well as the hydroxymethyl group, influences the energy of these transitions. Halogen substituents can have a complex effect, involving both inductive electron withdrawal and resonance electron donation. These effects modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the wavelength of maximum absorption (λmax).

Below is an illustrative data table of expected UV-Vis absorption for a substituted aromatic compound, demonstrating the type of data obtained from such an analysis.

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Benzene | 255 | 215 | π → π* (B-band) |

| A Substituted Benzyl Alcohol | 260-280 | ~200-500 | π → π* |

Note: This table is illustrative. The λmax and molar absorptivity for this compound would need to be determined experimentally.

X-ray Diffraction Studies for Crystalline State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state behavior of a compound.

For halogenated benzyl alcohols, X-ray diffraction studies reveal how molecules pack in the crystal lattice. nih.gov The interplay of various intermolecular forces, such as hydrogen bonding from the alcohol group (O-H···O), halogen bonding (C-X···O/N/π), and π-π stacking interactions between the aromatic rings, dictates the final crystal structure. nih.govnih.gov The substitution pattern of the halogens on the benzene ring significantly influences these interactions and, consequently, the crystal packing. nih.govnih.govresearchgate.net

While a specific crystal structure for this compound has not been detailed in the available search results, a hypothetical data table based on typical crystallographic data for a related halogenated benzyl alcohol is presented below to illustrate the type of information obtained.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 980 |

| Z | 4 |

Note: This is a hypothetical data table for a crystalline halogenated benzyl alcohol. The actual crystallographic parameters for this compound would need to be determined through single-crystal X-ray diffraction analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to verify its elemental composition and purity.

For this compound, the molecular formula is C₇H₅BrClFO. aobchem.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), bromine (79.90 g/mol ), chlorine (35.45 g/mol ), fluorine (19.00 g/mol ), and oxygen (16.00 g/mol ).

The following table presents the theoretical elemental composition of this compound. An experimental analysis would be expected to yield results that are in close agreement with these values, typically within ±0.4%, to confirm the compound's identity and purity. nih.govresearchgate.net

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 35.10 |

| Hydrogen | H | 2.10 |

| Bromine | Br | 33.35 |

| Chlorine | Cl | 14.81 |

| Fluorine | F | 7.93 |

| Oxygen | O | 6.68 |

This compositional verification is a critical step in the characterization of a newly synthesized compound, providing foundational evidence for its molecular formula.

Computational Chemistry and Theoretical Studies of 3 Bromo 2 Chloro 6 Fluorobenzyl Alcohol

Density Functional Theory (DFT) Calculations

Density Functional Theory has proven to be a powerful tool for investigating the intricacies of molecular systems. For 3-bromo-2-chloro-6-fluorobenzyl alcohol, DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in predicting its fundamental properties.

Optimization of Molecular Geometries and Electronic Structure

The first step in the computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of the atoms. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The presence of three different halogen substituents (bromine, chlorine, and fluorine) on the benzene (B151609) ring, in addition to the hydroxymethyl group, creates a sterically hindered and electronically complex environment.

The optimized geometry reveals the precise spatial orientation of the substituents. For instance, the bond lengths between the carbon atoms of the benzene ring and the halogen atoms are predicted, as are the C-C bond lengths within the ring and the C-O and O-H bond lengths of the alcohol moiety. The bond angles are also determined, indicating any distortions from the ideal hexagonal geometry of the benzene ring due to the bulky and electronegative substituents.

Prediction of Spectroscopic Parameters and Spectral Assignments

A significant application of DFT is the prediction of vibrational spectra, such as infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for interpreting experimentally obtained spectra, allowing for the assignment of specific vibrational modes to the observed absorption bands.

For this compound, the calculated vibrational frequencies would correspond to the stretching and bending modes of its various functional groups. This includes the characteristic O-H stretching of the alcohol group, the C-H stretching of the aromatic ring and the methylene (B1212753) group, and the C-C stretching vibrations within the benzene ring. Furthermore, the vibrations associated with the carbon-halogen bonds (C-Br, C-Cl, and C-F) can be identified. A comparison between the theoretical and experimental spectra can confirm the molecular structure and provide a deeper understanding of its vibrational properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Transfer Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap implies that the molecule is more reactive and can be easily excited. For this compound, the HOMO is typically localized on the electron-rich benzene ring, while the LUMO may be distributed over the ring and the substituents. The analysis of these orbitals provides insights into the molecule's electron transfer characteristics and its potential role in chemical reactions.

| Parameter | Calculated Value (eV) |

| HOMO Energy | (Data not available in search results) |

| LUMO Energy | (Data not available in search results) |

| HOMO-LUMO Gap | (Data not available in search results) |

Molecular Stability and Reactivity Analysis

Beyond the electronic structure, computational methods can provide a deeper understanding of the factors governing the stability and reactivity of this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Bond Strengths

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular bonding and interactions. It provides a picture of the localized bonds and lone pairs within a molecule and can quantify the strength of interactions between them. This analysis can reveal hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

Electrostatic Potential (ESP) Mapping for Charge Density Distribution and Reactive Sites

The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red-colored regions are electron-rich and represent sites that are susceptible to electrophilic attack, while blue-colored regions are electron-poor and indicate sites prone to nucleophilic attack.

For this compound, the ESP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the halogen atoms, due to their high electronegativity. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the benzene ring would exhibit a positive potential (blue). This mapping of the electrostatic potential is invaluable for predicting the molecule's reactivity and how it will interact with other molecules. It helps to identify the most likely sites for chemical reactions to occur.

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Computational chemistry provides a powerful toolkit for the prediction of thermodynamic properties of molecules like this compound. These calculations are fundamental in understanding the stability and energy landscape of the compound. Using quantum mechanical methods such as Density Functional Theory (DFT), researchers can model the electronic structure of the molecule to derive key thermodynamic data.

Table 1: Predicted Thermodynamic Properties of this compound

| Property | Predicted Value | Unit |

|---|---|---|

| Enthalpy of Formation | Data not available | kJ/mol |

| Standard Entropy | Data not available | J/(mol·K) |

| Gibbs Free Energy of Formation | Data not available | kJ/mol |

Note: The values in this table are placeholders for theoretically calculated data, which are not currently published in readily accessible literature. The generation of such data would require specific computational studies.

Reaction Pathway and Transition State Modeling

Understanding the chemical reactivity of this compound is essential for its potential applications. Computational modeling allows for the exploration of reaction pathways and the characterization of transition states, providing a deeper understanding of reaction mechanisms and kinetics.

Theoretical studies can map out the potential energy surface for reactions involving this compound. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, the oxidation of the alcohol group to an aldehyde or carboxylic acid, or nucleophilic substitution reactions at the benzyl (B1604629) position, are common transformations that can be modeled.

By calculating the energies of these stationary points on the potential energy surface, a detailed reaction profile can be constructed. This profile illustrates the energy changes that occur as the reaction progresses, highlighting the activation energy barriers that determine the reaction rate.

Building on the elucidation of reaction mechanisms, computational chemistry can predict the feasibility of chemical transformations. The Gibbs free energy change (ΔG) for a reaction, calculated from the difference in the Gibbs free energies of products and reactants, indicates the thermodynamic favorability. A negative ΔG suggests a spontaneous reaction under standard conditions.

The kinetic feasibility, on the other hand, is determined by the activation energy (Ea) obtained from the transition state energy. A lower activation energy implies a faster reaction rate. These predictions are invaluable for guiding synthetic efforts and optimizing reaction conditions. For example, modeling can help determine whether a specific base is strong enough to deprotonate the hydroxyl group, initiating a subsequent reaction, or whether a particular nucleophile will favor substitution over elimination.

Structure-Activity Relationship (SAR) Computational Models for Derivatives

Structure-Activity Relationship (SAR) studies are pivotal in the design of new molecules with desired biological or chemical properties. While specific SAR models for derivatives of this compound are not widely documented, the principles of computational SAR can be applied.

Computational SAR models aim to establish a correlation between the structural features of a molecule and its activity. This often involves the calculation of various molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

For a series of derivatives of this compound, where the substituents on the aromatic ring or the alcohol moiety are varied, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. Such a model would take the form of a mathematical equation that relates the calculated descriptors to the observed activity. This allows for the prediction of the activity of new, unsynthesized derivatives, thereby accelerating the discovery process. For instance, SAR studies on similar halogenated benzyl derivatives have shown that the position and nature of the halogen atoms can significantly influence biological activity. nih.govnih.gov

Synthetic Applications and Utility of 3 Bromo 2 Chloro 6 Fluorobenzyl Alcohol in Complex Molecule Synthesis

Role as a Versatile Chemical Intermediate in Organic Synthesis

3-Bromo-2-chloro-6-fluorobenzyl alcohol serves as a versatile intermediate in organic synthesis due to the differential reactivity of its functional groups. The benzyl (B1604629) alcohol group can undergo a variety of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and esterification or etherification to introduce new functionalities.

The halogen atoms on the aromatic ring provide multiple reaction sites for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The bromine atom is typically the most reactive site for such transformations, allowing for the selective introduction of carbon-carbon or carbon-heteroatom bonds. This selectivity enables chemists to build molecular complexity in a controlled, stepwise manner. The presence of chlorine and fluorine atoms also influences the reactivity of the ring and can be utilized in later synthetic steps.

Application in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients

Halogenated organic compounds are of significant interest in medicinal chemistry, as the inclusion of halogens can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Fluorinated benzyl alcohol derivatives, for instance, have been investigated for their potential as antiviral agents, with studies suggesting they can inhibit viral replication more effectively than their non-fluorinated counterparts.

While specific examples detailing the direct use of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The multi-halogenated phenyl ring is a key component in many pharmaceutical compounds, and this alcohol provides a pre-functionalized starting material for their synthesis. For example, related brominated and fluorinated aromatic compounds are used as key intermediates in the synthesis of potent enzyme inhibitors.

A notable application of a related compound, 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol, has shown potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of diabetes. This highlights the potential of such brominated benzyl derivatives in the development of novel therapeutic agents.

Use in the Development of Agrochemical Intermediates and Related Compounds

The development of new pesticides and herbicides often relies on the synthesis of complex organic molecules with high efficacy and target specificity. Halogenated aromatic compounds play a crucial role in this field. The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel agrochemical candidates.

For instance, related bromo-fluorobenzyl alcohols have been explicitly mentioned as intermediates in the production of insecticides. The synthesis of 3-bromo-4-fluorobenzaldehyde, a direct oxidation product of the corresponding alcohol, is noted as a key step in creating intermediates for pesticides like flucloxacillin (B1213737) and flumethrin. The presence of multiple halogens can contribute to the biological activity and environmental persistence of the final agrochemical product. The reactivity of the bromine atom allows for its conversion into other functional groups, enabling the exploration of a wide range of derivatives with potential pesticidal or herbicidal properties.

Integration into Multi-Step Organic Synthesis Schemes for Advanced Materials

The synthesis of advanced materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and specialty polymers, often requires the use of highly functionalized aromatic building blocks. The incorporation of halogen atoms can influence the electronic properties, thermal stability, and morphology of these materials.

While direct applications of this compound in materials science are emerging, its structure is relevant to the synthesis of complex organic electronic materials. The ability to selectively functionalize the molecule through cross-coupling reactions at the bromine position, while retaining the other halogens and the alcohol group for further modifications, allows for the construction of well-defined conjugated systems. These systems are the core components of many organic electronic devices.

Exploration of Derivatives with Tailored Reactivity for Specific Synthetic Challenges

The versatility of this compound is further demonstrated by the wide array of derivatives that can be synthesized from it. These derivatives are designed to have tailored reactivity for specific synthetic applications.

| Derivative Class | Synthetic Transformation | Potential Application |

| Aldehydes/Carboxylic Acids | Oxidation of the benzyl alcohol | Building blocks for heterocycle synthesis, precursors for further functionalization |

| Ethers/Esters | Etherification/Esterification of the benzyl alcohol | Introduction of protecting groups, modification of solubility and electronic properties |

| Biaryl Compounds | Suzuki or Stille coupling at the bromine position | Synthesis of complex aromatic systems for pharmaceuticals and materials science |

| Alkynylated Compounds | Sonogashira coupling at the bromine position | Precursors for conjugated polymers and complex natural product synthesis |

| Aminated Derivatives | Buchwald-Hartwig amination at the bromine position | Synthesis of pharmaceutically relevant anilines and their derivatives |

The selective functionalization of the bromine atom allows for the creation of a diverse library of compounds, each with unique properties and potential applications. For example, the synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones demonstrates a method to introduce an aminomethyl group onto a related scaffold, which can be used in the synthesis of peptidomimetics.

Contributions to the Discovery and Development of Novel Chemical Entities

The primary contribution of this compound to the discovery of novel chemical entities lies in its role as a versatile and highly functionalized building block. By providing a readily available source of a multi-halogenated aromatic ring with a reactive handle, it enables chemists to rapidly synthesize and test new molecules with potential biological or material properties.

The differential reactivity of its functional groups allows for a modular approach to synthesis, where different fragments can be "clicked" together to create a library of diverse compounds. This combinatorial approach is a powerful tool in modern drug discovery and materials science. As synthetic methodologies continue to advance, the utility of such pre-functionalized intermediates will undoubtedly expand, leading to the discovery of new and innovative chemical entities with a wide range of applications.

Q & A

Basic Synthesis and Purification Methods

Q: What are the optimized synthetic routes for 3-bromo-2-chloro-6-fluorobenzyl alcohol, and how can purity be ensured? A: Synthesis typically involves halogenation of benzyl alcohol derivatives. For example, bromination and chlorination steps on fluorinated precursors (e.g., 2-chloro-6-fluorobenzyl alcohol, as described in NIST data ). Purification often employs recrystallization or column chromatography. Purity validation requires HPLC (≥97% purity, as seen in related bromo-chloro benzyl alcohol derivatives ). Use deuterated solvents for NMR to confirm structural integrity, referencing IUPAC InChIKey standards .

Advanced Reactivity in Cross-Coupling Reactions

Q: How does the halogen substitution pattern influence reactivity in Suzuki-Miyaura couplings? A: The bromine at position 3 acts as the primary leaving group, while chlorine and fluorine influence electron density. Computational studies (e.g., DFT) can predict regioselectivity. For example, steric hindrance from chlorine at position 2 may slow transmetallation, requiring tailored catalysts (e.g., Pd(PPh₃)₄) . Experimental validation should compare yields with analogous compounds like 3-bromo-4-fluorobenzyl alcohol derivatives .

Stability Under Thermal and Oxidative Conditions

Q: What are the degradation pathways of this compound under elevated temperatures or light exposure? A: Thermal gravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH) are critical. The trifluoromethyl and halogen groups may promote hydrolysis or dehalogenation. Storage recommendations include inert atmospheres and amber vials, as advised for similar bromo-fluoro benzyl alcohols . Monitor via LC-MS for byproducts like dehalogenated alcohols or quinone derivatives .

Handling and Safety Protocols

Q: What safety measures are recommended for handling this compound in the lab? A: Follow GHS guidelines: use PPE (gloves, goggles), avoid inhalation/ingestion, and ensure ventilation. Safety data for analogous compounds (e.g., 3-bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol) highlight risks of skin irritation and reactivity with oxidizers . Spill containment requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate .

Analytical Method Validation

Q: How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound? A: Cross-validate with multiple techniques:

- NMR: Compare chemical shifts with NIST’s 2-chloro-6-fluorobenzyl alcohol data (δ 4.6 ppm for -CH₂OH) .

- MS: Expect molecular ion peaks at m/z 239 (M+H⁺ for C₇H₅BrClFO) .

- X-ray crystallography: Use SHELXL for structure refinement if crystals are obtainable . Discrepancies may arise from solvent effects or impurities; repeat analyses under standardized conditions .

Application in Heterocyclic Synthesis

Q: How is this compound utilized as a precursor for bioactive heterocycles? A: Its benzyl alcohol moiety can be oxidized to aldehydes (e.g., via Swern oxidation) for cyclocondensation reactions. For instance, coupling with thioureas yields benzothiazoles, as demonstrated in patents for fluorinated benzyl alcohol derivatives . Optimize reaction times and temperatures to prevent over-oxidation .

Computational Modeling of Substituent Effects

Q: What computational tools predict the impact of halogen substituents on electronic properties? A: Gaussian or ORCA software can calculate Hammett constants (σ) for substituents:

- Fluorine (σₚ = 0.06) slightly withdraws electrons.

- Bromine (σₚ = 0.26) and chlorine (σₚ = 0.23) enhance electrophilicity .

Compare frontier molecular orbitals (HOMO/LUMO) with analogs like 3-bromo-4-fluorobenzyl alcohol to assess reactivity trends .

Troubleshooting Low Yields in Halogenation Steps

Q: How can researchers improve yields during bromination/chlorination? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.